

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromoquinazoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromoquinazoline

Cat. No.: B1527885

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Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its derivatives have garnered significant attention for their wide spectrum of biological activities, most notably as kinase inhibitors in oncology.^{[1][2]} Within this important class of heterocyclic compounds, **2-Bromoquinazoline** serves as a pivotal synthetic intermediate. The bromine atom at the C2 position provides a versatile handle for a variety of chemical transformations, including nucleophilic substitutions and transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse functional groups, enabling the exploration of structure-activity relationships in drug discovery programs.^{[1][3]}

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Bromoquinazoline**. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's characteristics for its application in synthesis and as a building block for novel therapeutic agents. This document synthesizes available data with established analytical principles to offer field-proven insights into the characterization and handling of **2-Bromoquinazoline**.

Molecular and Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in research and development. These properties influence its reactivity, solubility,

and pharmacokinetic profile. The following table summarizes the known and computed properties of **2-Bromoquinazoline**. It is important to note that while some properties have been computationally predicted, specific experimental data for certain parameters such as melting point, boiling point, and pKa are not readily available in the public domain.

Property	Value	Source
Molecular Formula	C ₈ H ₅ BrN ₂	PubChem[4]
Molecular Weight	209.05 g/mol	Biosynth[5]
CAS Number	1316275-31-6	PubChem[4]
Appearance	Expected to be a solid at room temperature	General knowledge
XLogP3 (Computed)	2.7	PubChem[4]
Topological Polar Surface Area	25.8 Å ²	PubChem[4]
Hydrogen Bond Donor Count	0	PubChem[4]
Hydrogen Bond Acceptor Count	2	PubChem[4]
Rotatable Bond Count	0	PubChem[4]

Solubility Profile:

While quantitative solubility data for **2-Bromoquinazoline** is not extensively reported, the solubility of structurally similar compounds, such as 2-Bromo-4,5-dimethylquinazoline, has been described as soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO), with lower solubility in water.[2] This is consistent with the computed XLogP3 value of 2.7, which suggests a greater affinity for lipophilic environments over aqueous media.

pKa (Predicted):

The pKa of quinazoline derivatives can be influenced by the nature and position of substituents. While an experimental pKa for **2-Bromoquinazoline** is not available, computational studies on related quinazolines can provide an estimate.[6] The two nitrogen

atoms in the quinazoline ring are basic, with the N1 position typically being the more basic site. The electron-withdrawing nature of the bromine atom at the C2 position is expected to decrease the basicity of the quinazoline ring system compared to the unsubstituted parent compound.

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic molecules. Below are the expected spectroscopic characteristics of **2-Bromoquinazoline** based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **2-Bromoquinazoline** is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns will depend on the electronic environment of each proton. The protons on the benzo portion of the quinazoline ring will likely appear as a complex multiplet system due to spin-spin coupling.^{[7][8][9]}

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the bromine (C2) is expected to have a chemical shift in the range of 150-160 ppm. The other carbons of the quinazoline ring will resonate in the aromatic region (120-150 ppm).^{[10][11][12]}

Infrared (IR) Spectroscopy

The IR spectrum of **2-Bromoquinazoline** will be characterized by absorption bands corresponding to the vibrations of the quinazoline ring system. Key expected peaks include:

- C=N stretching: Around 1620-1580 cm⁻¹
- C=C aromatic stretching: Multiple bands in the 1600-1450 cm⁻¹ region
- C-H aromatic stretching: Above 3000 cm⁻¹
- C-Br stretching: Typically in the 700-500 cm⁻¹ region^{[13][14][15][16]}

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For **2-Bromoquinazoline**, the mass spectrum will exhibit a characteristic isotopic pattern for bromine. Bromine has two major isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M^+ and $M+2$).[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Expected Mass Spectrum Fragmentation:

- Molecular Ion (M^+): m/z 208 and 210 (corresponding to $\text{C}_8\text{H}_5^{79}\text{BrN}_2^+$ and $\text{C}_8\text{H}_5^{81}\text{BrN}_2^+$)
- Loss of Br: A fragment at m/z 129, corresponding to the quinazoline radical cation.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **2-Bromoquinazoline** is expected to show absorption bands characteristic of the quinazoline chromophore. Quinazoline itself exhibits absorption maxima in the UV region.[\[21\]](#) The presence of the bromine substituent may cause a slight shift in the absorption maxima (λ_{max}).[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

Crystal Structure

While the specific crystal structure of **2-Bromoquinazoline** has not been reported, studies on similar brominated quinazolinone derivatives indicate that the quinazoline ring system is generally planar.[\[26\]](#)[\[27\]](#)[\[28\]](#) This planarity can be important for the molecule's ability to intercalate with biological macromolecules.

Reactivity and Stability

The chemical reactivity of **2-Bromoquinazoline** is dominated by the presence of the bromine atom at the electron-deficient C2 position. This makes it susceptible to nucleophilic aromatic substitution reactions with a variety of nucleophiles, such as amines, alcohols, and thiols. Furthermore, the C-Br bond can participate in various transition metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the formation of C-C, C-N, and C-O bonds.

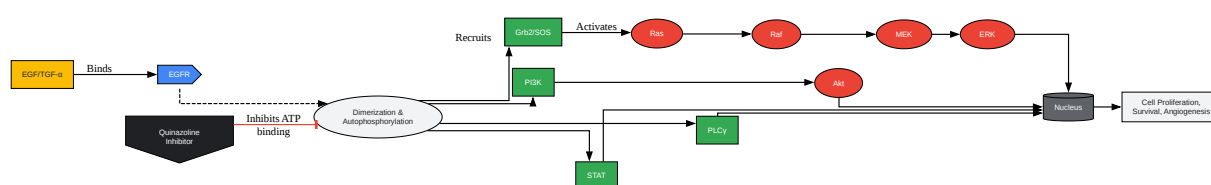
For storage, **2-Bromoquinazoline** should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Relevance in Drug Discovery and Development

Quinazoline derivatives are a well-established class of compounds in drug discovery, with several approved drugs targeting protein kinases.[1][2] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors an important class of anticancer drugs.

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation and survival.[1][3][29] Overexpression or mutation of EGFR is common in many cancers. Quinazoline-based inhibitors can competitively bind to the ATP-binding pocket of the EGFR kinase domain, preventing its activation and downstream signaling.

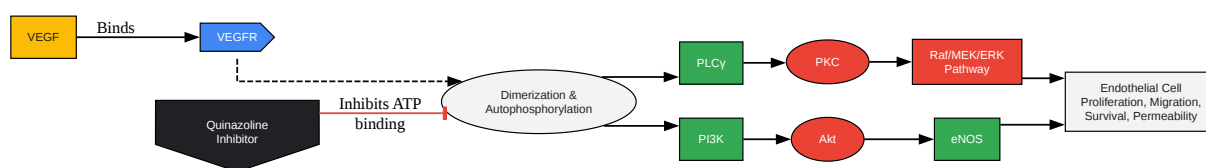


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Caption: EGFR signaling pathway and the inhibitory action of quinazolines.

Targeting the VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) is another key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels.[7][11][22] Tumors require a blood supply to grow and metastasize, making VEGFR a critical target in cancer therapy. Similar to EGFR inhibitors, quinazoline-based compounds can inhibit VEGFR kinase activity, thereby blocking angiogenesis and starving the tumor of essential nutrients.

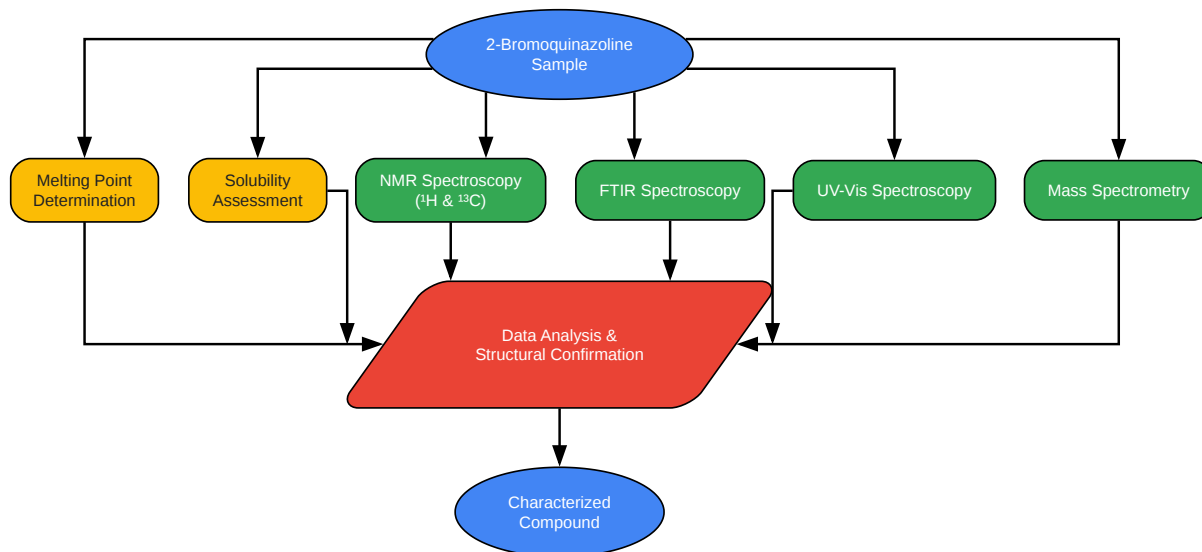


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Caption: VEGFR signaling pathway and the anti-angiogenic effect of quinazolines.

Experimental Protocols

The following section provides detailed, self-validating methodologies for the determination of key physicochemical properties of **2-Bromoquinazoline**.



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Caption: General workflow for physicochemical characterization.

Melting Point Determination[6][17][24][25][31]

- **Sample Preparation:** A small amount of crystalline **2-Bromoquinazoline** is finely ground and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a calibrated melting point apparatus.
- **Heating and Observation:** The sample is heated at a steady rate of 1-2 °C per minute.
- **Data Recording:** The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Solubility Determination (Shake-Flask Method)[14][20][27][28][32]

- **Equilibration:** An excess amount of solid **2-Bromoquinazoline** is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.
- **Agitation:** The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is centrifuged to pellet the undissolved solid.
- **Quantification:** A known volume of the supernatant is carefully removed, filtered, and diluted. The concentration of **2-Bromoquinazoline** in the saturated solution is then determined by a suitable analytical method, such as HPLC with a pre-established calibration curve.

NMR Spectrum Acquisition[5][8][12][15][30][33][34][35]

- **Sample Preparation:** Approximately 5-10 mg of **2-Bromoquinazoline** is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
- **Spectrometer Setup:** The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
- **¹H NMR Acquisition:** A standard one-pulse experiment is performed. Key parameters include a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** A proton-decoupled experiment is performed. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.

FTIR Spectrum Acquisition (ATR Method)[15][16][19][22][29][34][36]

- **Background Collection:** A background spectrum of the clean, empty ATR crystal is collected.

- **Sample Application:** A small amount of solid **2-Bromoquinazoline** is placed directly onto the ATR crystal, ensuring good contact.
- **Spectrum Acquisition:** The sample spectrum is acquired, typically by co-adding 16-32 scans at a resolution of 4 cm^{-1} .
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

UV-Vis Spectrum Acquisition[13][16][18][22][23][24][25][26][33][37]

- **Sample Preparation:** A dilute solution of **2-Bromoquinazoline** is prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.
- **Blank Measurement:** A cuvette containing the pure solvent is placed in the spectrophotometer, and a baseline correction is performed.
- **Sample Measurement:** The blank cuvette is replaced with a cuvette containing the sample solution, and the absorbance spectrum is recorded over the desired wavelength range (e.g., 200-400 nm).
- **Data Analysis:** The wavelength(s) of maximum absorbance (λ_{max}) are identified from the spectrum.

Safety and Handling

Based on GHS classifications for **2-Bromoquinazoline**, the compound is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 2-Bromoquinazoline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1527885#physicochemical-properties-of-2-bromoquinazoline]

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